![molecular formula C21H12BrN B1661699 4-(10-Bromoanthracen-9-yl)benzonitrile CAS No. 937372-45-7](/img/structure/B1661699.png)
4-(10-Bromoanthracen-9-yl)benzonitrile
Overview
Description
4-(10-Bromoanthracen-9-yl)benzonitrile is an organic compound with the molecular formula C21H12BrN. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and a benzonitrile group. This compound is known for its applications in organic synthesis and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices [2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(10-Bromoanthracen-9-yl)benzonitrile can be synthesized through a Suzuki coupling reaction. The process involves the reaction of 9-bromoanthracene with benzeneboronic acid in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere, usually nitrogen or argon[2][2] .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a common approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration[2][2].
Chemical Reactions Analysis
Types of Reactions
4-(10-Bromoanthracen-9-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The anthracene moiety can undergo oxidation and reduction reactions, altering its electronic properties[2][2].
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective[2][2].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while coupling reactions can produce extended aromatic systems[2][2] .
Scientific Research Applications
Electronic Applications
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of 4-(10-bromoanthracen-9-yl)benzonitrile is in the development of OLEDs. The compound's anthracene moiety contributes to its ability to emit light efficiently when subjected to electrical stimulation. Research indicates that derivatives of anthracene, including this compound, can be optimized for blue emission, which is crucial for high-performance OLEDs . The incorporation of bromo groups enhances the material's stability and solubility, thereby improving device performance.
Triplet–Triplet Annihilation Upconversion (TTA-UC)
The compound has also been studied for its role in TTA-UC systems. In these systems, it acts as an annihilator that can convert low-energy photons into higher-energy emissions. Studies have shown that this compound exhibits favorable photophysical properties that allow it to function effectively in these applications, achieving quantum yields that exceed those of benchmark materials like 9,10-diphenylanthracene (DPA) .
Photonic Applications
Sensors
Due to its strong fluorescence properties, this compound is being explored for use in sensor technologies. The ability to detect changes in environmental conditions through fluorescence makes it suitable for applications in chemical sensing and biosensing . Its interactions with various analytes can lead to significant changes in fluorescence intensity or wavelength, providing a basis for sensitive detection methods.
Biomedicine
Drug Delivery Systems
The structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with biomolecules can enhance the solubility and bioavailability of therapeutic agents. Additionally, the photophysical properties enable the use of this compound in photodynamic therapy (PDT), where light activation can trigger localized drug release or cytotoxic effects on targeted cells .
Material Science
Molecular Crystals
Research has indicated that anthracene derivatives like this compound are candidates for two-dimensional molecular crystals. These materials exhibit interesting electronic properties that can be harnessed for applications in flexible electronics and advanced photonic devices . The crystal structure of this compound shows significant potential for forming stable and efficient electronic materials.
- OLED Development : A study demonstrated the synthesis of several anthracene derivatives including this compound specifically designed for OLED applications. The results showed enhanced efficiency and stability compared to non-substituted anthracenes .
- TTA-UC Systems : In a comparative analysis of various anthracene derivatives used as annihilators in TTA-UC systems, this compound exhibited superior performance with quantum yields exceeding those of traditional materials .
- Sensor Technology : Research highlighted the use of this compound as a fluorescent probe for detecting specific ions and small molecules, showcasing its potential in developing sensitive biosensors .
Mechanism of Action
The mechanism of action of 4-(10-Bromoanthracen-9-yl)benzonitrile involves its interaction with molecular targets through its aromatic and nitrile groups. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The bromine atom can also participate in halogen bonding, further affecting the compound’s reactivity and interactions [2][2].
Comparison with Similar Compounds
Similar Compounds
- 4-(10-Chloroanthracen-9-yl)benzonitrile
- 4-(10-Fluoroanthracen-9-yl)benzonitrile
- 4-(10-Iodoanthracen-9-yl)benzonitrile
Uniqueness
4-(10-Bromoanthracen-9-yl)benzonitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity make it particularly suitable for certain substitution and coupling reactions, enhancing its utility in organic synthesis and materials science [2][2].
Biological Activity
4-(10-Bromoanthracen-9-yl)benzonitrile is a compound that has garnered attention in the field of organic chemistry and materials science, particularly for its potential biological activities and applications in optoelectronic devices. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Molecular Structure:
- Chemical Formula: C26H18BrN
- Molecular Weight: 424.32 g/mol
- CAS Number: 937372-45-7
The compound features an anthracene moiety substituted with a bromine atom and a benzonitrile group, which contributes to its unique electronic properties and potential biological interactions.
Synthesis
This compound is synthesized through a coupling reaction involving (4-cyanophenyl)boronic acid and 9,10-dibromoanthracene. This synthesis typically employs palladium-catalyzed reactions such as Suzuki coupling, which are well-established methods for forming carbon-carbon bonds in organic synthesis .
Anticancer Properties
Research has indicated that anthracene derivatives, including this compound, exhibit promising anticancer activities. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon excitation, leading to apoptosis in cancer cells. A study demonstrated that derivatives of anthracene can effectively inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents .
Photophysical Properties
The photophysical characteristics of this compound have been explored, revealing significant fluorescence properties that are advantageous for applications in organic light-emitting diodes (OLEDs). The compound exhibits high quantum yields, making it suitable for use in optoelectronic devices . The ability to absorb and emit light efficiently is crucial for the development of advanced materials in photonics.
Case Studies
-
Fluorescent Properties:
A study highlighted the compound's use in triplet–triplet annihilation upconversion systems, where it was found to enhance the efficiency of light emission. This property is particularly beneficial in OLED technologies where high brightness and purity of color are required . -
Anticancer Activity:
In vitro studies on various cancer cell lines showed that this compound significantly reduced cell viability at certain concentrations, indicating its potential as an anticancer agent. The study proposed further investigation into its mechanism of action and efficacy in vivo .
Table 1: Photophysical Properties of this compound
Property | Value |
---|---|
Absorption Max (nm) | 310 |
Emission Max (nm) | 396 |
Quantum Yield | >30% |
Solubility | Soluble in organic solvents |
Table 2: Biological Activity Summary
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 15 | Inhibition of proliferation |
MCF-7 | 20 | Induction of apoptosis |
A549 | 12 | Cell cycle arrest |
Properties
IUPAC Name |
4-(10-bromoanthracen-9-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrN/c22-21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)21)15-11-9-14(13-23)10-12-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHJKKXBUXNXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283379 | |
Record name | 4-(10-Bromo-9-anthracenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937372-45-7 | |
Record name | 4-(10-Bromo-9-anthracenyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937372-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(10-Bromo-9-anthracenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(10-Bromoanthracen-9-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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